2-Chlorophenyl N-phenylchlorophosphoramidate
Overview
Description
2-Chlorophenyl N-phenylchlorophosphoramidate is a chemical compound with the molecular formula C12H10Cl2NO2P and a molecular weight of 302.09 g/mol . . This compound is used primarily in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate typically involves the reaction of 2-chlorophenol with phenylphosphorodichloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-Chlorophenol+Phenylphosphorodichloridate→2-Chlorophenyl N-phenylchlorophosphoramidate+HCl
Chemical Reactions Analysis
2-Chlorophenyl N-phenylchlorophosphoramidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophosphate group. Common reagents for these reactions include nucleophiles such as amines and alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chlorophenol and phenylphosphoric acid.
Oxidation and Reduction:
Scientific Research Applications
2-Chlorophenyl N-phenylchlorophosphoramidate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the phosphorylation of adenosine derivatives. This makes it valuable in the synthesis of nucleotides and other biologically relevant molecules.
Medicine: While not directly used as a therapeutic agent, it is employed in the synthesis of potential drug candidates and in the study of biochemical mechanisms related to drug action.
Industry: Its applications in industry are limited, but it may be used in the development of specialized chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl N-phenylchlorophosphoramidate involves its ability to act as a phosphorylating agent. It can transfer a phosphoryl group to nucleophilic substrates, such as alcohols and amines, forming phosphoramidate or phosphate esters. This reaction is facilitated by the electrophilic nature of the phosphorus atom in the chlorophosphate group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
2-Chlorophenyl N-phenylchlorophosphoramidate can be compared to other phosphorylating agents, such as:
Phenylphosphorodichloridate: This compound is similar in structure but lacks the 2-chlorophenyl group. It is also used as a phosphorylating agent but may have different reactivity and selectivity.
Diethylphosphoramidate: This compound contains ethyl groups instead of phenyl groups and is used in similar phosphorylation reactions. It may have different solubility and reactivity properties.
2-Chlorophenylphosphorodichloridate: This compound is similar but lacks the N-phenyl group. It is also used in phosphorylation reactions but may have different reactivity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide unique reactivity and selectivity in phosphorylation reactions.
Properties
IUPAC Name |
N-[chloro-(2-chlorophenoxy)phosphoryl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2NO2P/c13-11-8-4-5-9-12(11)17-18(14,16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRUVOYDQLDFOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69320-80-5 | |
Record name | 69320-80-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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